molecular formula C14H13N3O3 B571453 (R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid CAS No. 1608986-16-8

(R)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Cat. No.: B571453
CAS No.: 1608986-16-8
M. Wt: 271.276
InChI Key: DWYZPDHMMZGQAP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is a chiral compound with a unique structure that combines a phenyl group, a pyrazine ring, and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with ®-3-phenylalanine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The carboxamido group can be reduced to an amine.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its chiral nature and functional groups.

Medicine

In medicinal chemistry, ®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is investigated for its potential as a drug candidate. Its structure suggests it may have activity against certain diseases, including bacterial infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of ®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the pyrazine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known antitubercular drug with a similar pyrazine ring structure.

    Phenylalanine derivatives: Compounds with a phenyl group and an amino acid backbone.

Uniqueness

®-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid is unique due to its combination of a chiral center, a phenyl group, and a pyrazine ring. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYZPDHMMZGQAP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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